molecular formula C9H10FNO2 B11907180 2-((3-Fluoro-5-methylphenyl)amino)acetic acid

2-((3-Fluoro-5-methylphenyl)amino)acetic acid

Cat. No.: B11907180
M. Wt: 183.18 g/mol
InChI Key: WVCKNAYUJAWHKF-UHFFFAOYSA-N
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Description

2-((3-Fluoro-5-methylphenyl)amino)acetic acid is an organic compound that belongs to the class of aromatic amino acids It features a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to an amino acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Fluoro-5-methylphenyl)amino)acetic acid typically involves the following steps:

    Nitration and Reduction: The starting material, 3-fluoro-5-methylbenzene, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group.

    Acylation: The resulting 3-fluoro-5-methylphenylamine is then acylated with chloroacetic acid under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-((3-Fluoro-5-methylphenyl)amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

2-((3-Fluoro-5-methylphenyl)amino)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((3-Fluoro-5-methylphenyl)amino)acetic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s stability and bioavailability, while the amino acetic acid moiety allows it to interact with biological molecules such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Fluoro-4-methylphenyl)amino)acetic acid
  • 2-((3-Chloro-5-methylphenyl)amino)acetic acid
  • 2-((3-Fluoro-5-ethylphenyl)amino)acetic acid

Uniqueness

2-((3-Fluoro-5-methylphenyl)amino)acetic acid is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring. This configuration can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

2-(3-fluoro-5-methylanilino)acetic acid

InChI

InChI=1S/C9H10FNO2/c1-6-2-7(10)4-8(3-6)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13)

InChI Key

WVCKNAYUJAWHKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)NCC(=O)O

Origin of Product

United States

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